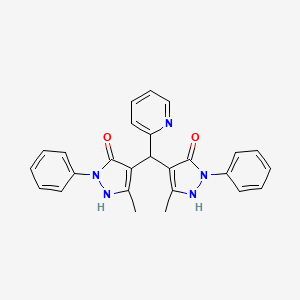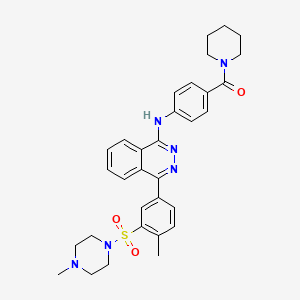
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an amino group, a bromo-substituted phenyl ring, and a hydroxychromene core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes to produce diaryl methanes. These intermediates are then subjected to O-Me demethylation using boron tribromide (BBr3) to yield the desired bromophenol derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用机制
The mechanism of action of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and regulating pH levels in tissues . These interactions can modulate various biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
属性
分子式 |
C20H19BrN2O4 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
2-amino-4-(2-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-25-17-8-13(15(21)9-18(17)26-4-2)19-12-6-5-11(24)7-16(12)27-20(23)14(19)10-22/h5-9,19,24H,3-4,23H2,1-2H3 |
InChI 键 |
OPUNYQSQWXICTQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11603503.png)

![Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B11603507.png)

![3'-Butyl 5'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603529.png)
![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603541.png)
![6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B11603549.png)
![4-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B11603552.png)
![5-bromo-1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11603568.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603572.png)
![2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B11603581.png)
![3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603584.png)
![2-(4-hydroxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11603585.png)
